molecular formula C23H19ClN8O2 B292247 1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea

1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea

Numéro de catalogue B292247
Poids moléculaire: 474.9 g/mol
Clé InChI: JHVXZRBYVFEFOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea is a chemical compound with potential applications in scientific research. This compound is also known as CEP-701 and has been studied for its potential as an anticancer agent. In

Applications De Recherche Scientifique

1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise in the treatment of leukemia and neuroblastoma. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.

Mécanisme D'action

The mechanism of action of 1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea involves the inhibition of the tyrosine kinase receptor FLT3. This receptor is overexpressed in many types of cancer cells, and its inhibition leads to decreased cell proliferation and increased cell death. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on FLT3 and CK2, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea in lab experiments is its specificity for FLT3 and CK2. This compound has been shown to have minimal effects on other protein kinases, which reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the study of 1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea. One potential direction is the development of more soluble analogs of this compound, which would improve its utility in experimental settings. Additionally, further studies are needed to determine the potential of this compound as a neuroprotective agent, as well as its potential for the treatment of other types of cancer. Finally, the combination of 1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea with other anticancer agents may also be explored in order to improve its efficacy.

Méthodes De Synthèse

The synthesis of 1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea involves the reaction of 3-chlorophenylhydrazine with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in the presence of acetic acid. The resulting product is then reacted with phenyl isocyanate to yield the final compound. This synthesis method has been optimized for high yield and purity.

Propriétés

Formule moléculaire

C23H19ClN8O2

Poids moléculaire

474.9 g/mol

Nom IUPAC

1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea

InChI

InChI=1S/C23H19ClN8O2/c24-15-8-7-13-18(14-15)29-30-19-20(27-22(33)25-16-9-3-1-4-10-16)31-32-21(19)28-23(34)26-17-11-5-2-6-12-17/h1-14,29H,(H4,25,26,27,28,30,31,32,33,34)

Clé InChI

JHVXZRBYVFEFOY-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C(C=C1)NC(=O)NC2=NN=C(C2=NNC3=CC(=CC=C3)Cl)NC(=O)NC4=CC=CC=C4

SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(C2=NNC3=CC(=CC=C3)Cl)NC(=O)NC4=CC=CC=C4

SMILES canonique

C1=CC=C(C=C1)NC(=O)NC2=NN=C(C2=NNC3=CC(=CC=C3)Cl)NC(=O)NC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.